2,4-Oxazolidinedione, 5,5-diphenyl-

Anticonvulsant Neuropharmacology Maximal Electroshock Seizure (MES) Model

2,4-Oxazolidinedione, 5,5-diphenyl- (DPO, CAS 4171-11-3) is a heterocyclic compound characterized by an oxazolidine-2,4-dione core with two phenyl substituents at the 5-position, yielding a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol. It belongs to the 2,4-oxazolidinedione class, which is historically associated with anticonvulsant activity, though this property is highly dependent on specific substitution patterns.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 4171-11-3
Cat. No. B13829764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Oxazolidinedione, 5,5-diphenyl-
CAS4171-11-3
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=O)O2)C3=CC=CC=C3
InChIInChI=1S/C15H11NO3/c17-13-15(19-14(18)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17,18)
InChIKeyXDOFCEHAMICSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diphenyl-2,4-oxazolidinedione (CAS 4171-11-3): Chemical Identity and Core Specifications for Research Sourcing


2,4-Oxazolidinedione, 5,5-diphenyl- (DPO, CAS 4171-11-3) is a heterocyclic compound characterized by an oxazolidine-2,4-dione core with two phenyl substituents at the 5-position, yielding a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol [1]. It belongs to the 2,4-oxazolidinedione class, which is historically associated with anticonvulsant activity, though this property is highly dependent on specific substitution patterns [2]. Its physicochemical profile includes a calculated XLogP3-AA of 2.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1].

Why Generic 2,4-Oxazolidinediones Cannot Replace 5,5-Diphenyl-2,4-oxazolidinedione in Research Applications


Substitution within the 2,4-oxazolidinedione class is not trivial; structural modifications at the 5-position dramatically alter both potency and mechanism of action, with activity not being a universal class property [1]. For example, while 5,5-diphenyl-2,4-oxazolidinedione (DPO) demonstrates quantifiable anticonvulsant activity, its therapeutic index and specific interaction with neuronal respiration differ significantly from related compounds like the 5,5-dimethyl analog propazone, underscoring that small changes in substituents lead to distinct pharmacological profiles [2]. Therefore, sourcing the precise diphenyl derivative is critical for reproducible, mechanism-focused studies.

Quantitative Evidence Guide: Validated Differentiation of 5,5-Diphenyl-2,4-oxazolidinedione (DPO)


Comparative Anticonvulsant Potency: DPO vs. Phenytoin and Phenobarbital

In a direct head-to-head comparison using the standard maximal electroshock seizure (MES) model in male CF#1 mice, 5,5-diphenyl-2,4-oxazolidinedione (DPO) demonstrated an anticonvulsant ED50 of 308 mg/kg (i.p.). This potency was significantly lower than that of the clinically established anticonvulsants phenytoin (PHT, ED50 = 7.1 mg/kg) and phenobarbital (PB, ED50 = 19.0 mg/kg) tested under identical conditions [1].

Anticonvulsant Neuropharmacology Maximal Electroshock Seizure (MES) Model

Distinct Effects on Cerebral Respiration: DPO vs. Propazone

A direct comparison of the effects of DPO and the related 2,4-oxazolidinedione propazone (5,5-dimethyl-2,4-oxazolidinedione) on the oxygen consumption of rat cerebral cortex slices revealed a distinct, biphasic response for DPO. Rising concentrations of DPO first caused a moderate augmentation of respiration, followed by profound inhibition. In contrast, propazone did not exhibit the initial augmentation phase. Furthermore, the maximum inhibitory effect of DPO was greater and developed more rapidly than that of propazone, and the inhibition by DPO was irreversible under the experimental conditions, while that of propazone was largely reversible [1].

Neurochemistry Mitochondrial Respiration Cerebral Metabolism

Quantified Safety Margin Defines DPO's Utility as an Experimental Tool

The same study that established anticonvulsant potency also quantified the acute neurotoxicity and lethality of DPO in mice. The neurotoxic dose (TD50) was 335 mg/kg, and the lethal dose (LD50) was 373 mg/kg (i.p.). The therapeutic index, calculated as TD50/ED50, is approximately 1.1, and the protective index (LD50/ED50) is approximately 1.2 [1]. These data define an extremely narrow margin of safety, as doses required for anticonvulsant effect (ED50) are not statistically different (P≥.05) from those causing acute lethality [1].

Toxicology Therapeutic Index Neurotoxicity

Defined Research and Sourcing Applications for 5,5-Diphenyl-2,4-oxazolidinedione (CAS 4171-11-3)


Mechanistic Studies of Anticonvulsant Action and Resistance

Procure DPO as a specific, low-potency anticonvulsant tool to investigate the relationship between chemical structure and in vivo efficacy. Its established ED50 of 308 mg/kg in the MES model provides a benchmark for comparing novel compounds, and its distinct pharmacodynamic profile relative to phenytoin and phenobarbital makes it valuable for dissecting alternative anticonvulsant pathways [1].

Neuronal Metabolism and Mitochondrial Dysfunction Research

Utilize DPO to study biphasic modulation of neuronal oxygen consumption. Its unique ability to first augment then irreversibly inhibit respiration in cerebral cortex slices, a property not shared by the related compound propazone, makes it a selective probe for investigating mitochondrial targets and pathways involved in seizure-related metabolic stress [1].

Investigational Toxicology and Safety Pharmacology

Employ DPO as a reference compound in neurotoxicology assays to model a narrow therapeutic window. Its quantified TD50 of 335 mg/kg and LD50 of 373 mg/kg, which closely overlap with its efficacious dose range, provide a defined, reproducible standard for assessing the predictive value of in vitro and in vivo neurotoxicity screens [1].

Structure-Activity Relationship (SAR) and Chemical Probe Development

Source DPO as a key reference standard in SAR studies of 2,4-oxazolidinediones. Its diphenyl substitution yields a distinct pharmacological fingerprint (low potency, unique respiratory effects, narrow safety margin) compared to 5,5-dialkyl analogs, providing a critical data point for understanding how substituent bulk and lipophilicity modulate biological activity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Oxazolidinedione, 5,5-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.